3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one
Description
This quinolin-4-one derivative features a benzenesulfonyl group at position 3, a fluorine atom at position 6, and a 3-fluorophenylmethyl substituent at position 1 (Figure 1). The compound’s molecular framework is characteristic of bioactive heterocycles, where sulfonyl groups enhance stability and fluorine atoms modulate electronic properties and lipophilicity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2NO3S/c23-16-6-4-5-15(11-16)13-25-14-21(29(27,28)18-7-2-1-3-8-18)22(26)19-12-17(24)9-10-20(19)25/h1-12,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOBXYBWPRXQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide or Selectfluor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the benzenesulfonyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-4-one derivatives, while reduction may produce quinoline alcohols.
Scientific Research Applications
3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Substituent Variations at Position 1 (N1-Benzyl Group)
- Target Compound: 3-Fluorophenylmethyl group.
- Analog 1 : 4-Methylphenylmethyl group (CAS 866725-87-3) .
- The 4-methyl group enhances lipophilicity (XLogP3 = 4.7) compared to the target’s fluorine. Molecular weight = 407.5 g/mol.
- Analog 2: 3-Methylbenzyl group (6-Fluoro-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one) . A 3-methyl substituent may reduce polarity but lacks the electron-withdrawing effects of fluorine.
Key Insight : Fluorine at the benzyl position may improve metabolic stability over methyl groups due to resistance to oxidative degradation.
Substituent Variations on the Sulfonyl Group (Position 3)
- Target Compound: Benzenesulfonyl group.
- Analog 3: 3-Chlorobenzenesulfonyl group (CAS 892759-89-6) . Chlorine increases molecular weight and lipophilicity (Cl > F in XLogP3 contribution). This analog also includes a diethylamino group at position 7, enhancing basicity.
- Analog 4 : 4-Methylphenylsulfonyl (tosyl) group .
- The 4-methyl group donates electrons, reducing the sulfonyl’s electron-withdrawing effect compared to the target compound.
Key Insight : Chlorine or methyl groups on the sulfonyl moiety alter electronic and steric profiles, impacting solubility and target engagement.
Additional Substituents and Functional Modifications
- Analog 5 : 7-Pyrrolidin-1-yl and 4-ethylphenylsulfonyl groups (CAS in ).
- The pyrrolidinyl group introduces a cyclic amine, increasing hydrogen bond acceptor count (HBA = 5) and basicity.
- Analog 6 : 7-(4-Methylpiperazin-1-yl) and 3-chlorophenylsulfonyl groups .
- Piperazinyl groups enhance water solubility via protonation at physiological pH.
Key Insight: Amino substituents (e.g., diethylamino, pyrrolidinyl) significantly alter physicochemical properties, offering routes to optimize bioavailability.
Physicochemical and Structural Data Comparison
*Estimated values based on structural similarity. HBA: Hydrogen bond acceptors; HBD: Hydrogen bond donors.
Observations :
- Lipophilicity : Chlorine and methyl groups increase XLogP3 (e.g., Analog 3 vs. Target).
- Solubility : Basic groups (piperazinyl) reduce logP and enhance aqueous solubility.
Implications of Structural Differences
- Hydrogen Bonding: Fluorine’s role as a hydrogen bond acceptor () may enhance crystal packing or target binding compared to non-polar groups .
- Synthetic Accessibility : Analogs with tosyl or chlorophenylsulfonyl groups () suggest these modifications are synthetically tractable, likely via nucleophilic substitution or Suzuki coupling .
Biological Activity
3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one, often referred to as E599-0074, is a synthetic organic compound belonging to the quinoline class. Its unique structure, characterized by a quinoline core with various substituents, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C26H24F2N2O3S
- Molecular Weight : 480.53 g/mol
- IUPAC Name : this compound
- SMILES Representation : CCN(CC)c(c(F)c1)cc(N(Cc(cc2)ccc2F)C=C2S(c3ccccc3)(=O)=O)c1C2=O
Biological Activity Overview
The compound's biological activity has been investigated in various studies, highlighting its potential as an antimicrobial agent and its interactions with biological targets.
Antimicrobial Activity
Research indicates that E599-0074 exhibits significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 31.108 - 124.432 | Disruption of cell wall synthesis |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 | Bactericidal effects |
The compound demonstrated bactericidal activity, particularly against MRSA, with studies showing a reduction in biofilm formation by up to 90% in certain strains .
The proposed mechanisms by which E599-0074 exerts its antimicrobial effects include:
- Inhibition of Protein Synthesis : The compound interferes with the ribosomal function in bacteria, leading to halted protein production.
- Disruption of Cell Wall Synthesis : It inhibits enzymes involved in peptidoglycan synthesis, crucial for bacterial cell wall integrity.
These mechanisms suggest that E599-0074 could serve as a lead compound for developing new antibiotics.
Case Studies and Research Findings
Several studies have explored the biological activity of E599-0074:
- Antimicrobial Efficacy Study :
- Biofilm Inhibition Study :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
